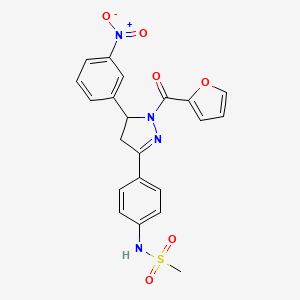

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 851717-92-5

Cat. No.: VC6566081

Molecular Formula: C21H18N4O6S

Molecular Weight: 454.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851717-92-5 |

|---|---|

| Molecular Formula | C21H18N4O6S |

| Molecular Weight | 454.46 |

| IUPAC Name | N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3 |

| Standard InChI Key | KDLHUEIUPKQCFC-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring substituted at position 1 with a furan-2-carbonyl group and at position 5 with a 3-nitrophenyl moiety. The phenyl group at position 3 of the pyrazole is further functionalized with a methanesulfonamide group. This configuration introduces multiple pharmacophoric elements:

-

Pyrazole core: Known for modulating anti-inflammatory and antimicrobial activity.

-

Furan-2-carbonyl: Enhances electron-withdrawing properties, potentially improving metabolic stability.

-

3-Nitrophenyl: Contributes to π-π stacking interactions in biological targets.

-

Methanesulfonamide: A sulfonamide derivative associated with enzyme inhibition.

The IUPAC name, N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, reflects this intricate substitution pattern.

Spectroscopic and Computational Data

Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)N+[O-])C(=O)C4=CC=CO4 |

| InChIKey | KDLHUEIUPKQCFC-UHFFFAOYSA-N |

| PubChem CID | 4638816 |

| Solubility | Not publicly available |

The Standard InChI string (InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3) confirms stereochemical integrity. Computational models predict moderate polarity due to the nitro and sulfonamide groups, suggesting potential blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves three principal stages:

-

Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

-

Furan-2-carbonyl incorporation: Acylation using furan-2-carbonyl chloride under basic conditions.

-

Methanesulfonamide functionalization: Nucleophilic substitution of a para-aminophenyl intermediate with methanesulfonyl chloride.

Reaction yields are optimized via temperature-controlled stepwise additions, though exact parameters remain proprietary.

Analytical Characterization

Post-synthesis validation employs:

-

NMR: Resonances at δ 2.8–3.1 ppm (pyrazole CH), δ 7.2–8.5 ppm (aromatic protons), and δ 10.1 ppm (sulfonamide NH).

-

IR spectroscopy: Peaks at 1650 cm (C=O stretch), 1350 cm (SO symmetric stretch), and 1520 cm (NO asymmetric stretch).

-

Mass spectrometry: Molecular ion peak at m/z 454.46 confirms molecular weight.

Purity assessments typically use HPLC with C18 columns and UV detection at 254 nm.

Comparative Analysis of Structural Analogs

| Compound | Molecular Formula | Target Activity | IC/MIC |

|---|---|---|---|

| Target Compound | CHNOS | Hypothetical: COX-2 | N/A |

| F18 (Thiazolidinedione) | CHNOS | GLUT1 Inhibition | 11.4 μM |

| Norfloxacin Hybrid | CHFNOS | Aldose Reductase | 0.013–0.064 mmol/L |

This table highlights the target compound’s unique hybrid structure compared to monofunctional analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume